molecular formula C22H23FN2O4S B2991314 5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 378221-64-8

5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2991314
CAS No.: 378221-64-8
M. Wt: 430.49
InChI Key: VGTRETWOTUERTB-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrol-2-one class, characterized by a five-membered lactam ring. Key structural features include:

  • 5-position: A 4-fluorophenyl group, contributing electron-withdrawing effects.
  • N-substituent: A 3-morpholinopropyl chain, enhancing solubility via the morpholine moiety.
  • 4-position: A thiophene-2-carbonyl group, introducing aromatic and electronic diversity.
  • 3-position: A hydroxyl group, enabling hydrogen-bonding interactions.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O4S/c23-16-6-4-15(5-7-16)19-18(20(26)17-3-1-14-30-17)21(27)22(28)25(19)9-2-8-24-10-12-29-13-11-24/h1,3-7,14,19,27H,2,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTRETWOTUERTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one, also referred to as a pyrrole derivative, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H25FN2O4C_{24}H_{25}FN_{2}O_{4}, with a molecular weight of approximately 424.472 g/mol. The structure features a pyrrole ring, which is substituted with various functional groups, including a fluorophenyl group and a morpholinopropyl moiety. The presence of these groups contributes to its unique biological profile.

Biological Activity

Research indicates that compounds similar to this pyrrole derivative exhibit various biological activities, including:

  • Antitumor Activity : Studies have shown that pyrrole derivatives can inhibit the proliferation of cancer cells. The mechanism often involves the induction of apoptosis and modulation of signaling pathways associated with cell survival.
  • Antimicrobial Properties : Certain derivatives demonstrate effectiveness against bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key steps in the synthesis include:

  • Formation of the pyrrole core through cyclization reactions.
  • Introduction of substituents such as the fluorophenyl and morpholinopropyl groups via electrophilic substitution or nucleophilic addition reactions.

Notable Derivatives :

Compound NameMolecular FormulaKey Features
4-Benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-oneC24H25FN2O4Exhibits enhanced solubility
5-(4-Fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-oneC22H23FN2O5Different biological activity due to furan substitution

Research Findings and Case Studies

Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound. For instance:

  • In Vitro Studies : Various in vitro assays have demonstrated that the compound can inhibit specific enzymes associated with cancer progression, such as matrix metalloproteinases (MMPs) and cyclooxygenase (COX) enzymes .
  • In Vivo Studies : Animal models have shown promising results where treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups .

Comparison with Similar Compounds

Substituent Variations at the 5-Position

Compound 5-Position Substituent Key Properties/Effects Reference
Target Compound 4-Fluorophenyl Electron-withdrawing; enhances stability -
3-Nitrophenyl analog 3-Nitrophenyl Stronger electron-withdrawing effect
4-Chlorophenyl analog 4-Chlorophenyl Increased lipophilicity
Phenyl analog (Ev7) Phenyl Neutral electronic profile

Discussion :

  • The 4-fluorophenyl group in the target compound balances electronic effects and metabolic stability compared to the nitro (Ev5) or chloro (Ev8) analogs .

N-Substituent Modifications

Compound N-Substituent Key Properties/Effects Reference
Target Compound 3-Morpholinopropyl Enhanced solubility; potential H-bonding -
1,3,4-Thiadiazol-2-yl (Ev8) 1,3,4-Thiadiazol-2-yl Introduces heterocyclic rigidity
4-Methoxyphenyl (Ev12) 4-Methoxyphenyl Electron-donating; may reduce solubility

Discussion :

  • The morpholinopropyl group in the target compound likely improves aqueous solubility compared to thiadiazol (Ev8) or methoxyphenyl (Ev12) substituents .

Acyl Group Variations at the 4-Position

Compound 4-Position Acyl Group Key Properties/Effects Reference
Target Compound Thiophene-2-carbonyl Aromatic π-stacking potential -
Morpholinosulfonyl benzoyl (Ev7) 4-(Morpholinosulfonyl)benzoyl Sulfonyl group enhances polarity
Benzyloxy (Ev12) Benzyloxy Bulky substituent; steric hindrance

Discussion :

  • The thiophene-2-carbonyl group in the target compound offers moderate steric bulk and π-π interactions, whereas sulfonyl benzoyl (Ev7) introduces polarity and H-bonding capacity .
  • Benzyloxy groups (Ev12) may reduce binding pocket accessibility due to steric effects .

Physicochemical Data of Analogs

Compound Melting Point (°C) Molecular Weight (g/mol) Reference
Thiophene analog (Ev4) 227–230 560.2
Pyrazolo-pyrimidine (Ev3) 122–124 600.2
Benzyloxy analog (Ev12) 142–144 -

Note: Data for the target compound is unavailable in the provided evidence.

Research Findings and Implications

  • Synthetic Strategies: The target compound’s analogs (e.g., Ev3, Ev4) employ Suzuki-Miyaura couplings and Mitsunobu reactions, suggesting feasible routes for derivatization .
  • Computational Insights : Programs like GOLD (Genetic Optimisation for Ligand Docking) could predict binding modes for the target compound relative to analogs, leveraging substituent-specific interactions .
  • Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., F, Cl, NO₂) at the 5-position may enhance target engagement. Morpholinopropyl and thiophene-2-carbonyl groups balance solubility and aromatic interactions.

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